7-Chlorophenazine-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related chlorophenyl compounds involves multiple steps, including substitution reactions, hydrolysis, and the optimization of reaction conditions for achieving high yields. For instance, a method for synthesizing chloro-fluoro-naphthyridine carboxylic acids, which are structurally related to 7-Chlorophenazine-1-carboxylic acid, has been developed, indicating the importance of carefully chosen reaction pathways and conditions in obtaining these compounds with high efficiency (Zhang et al., 2019).
Scientific Research Applications
Antibacterial and Antitumor Properties : Derivatives of 7-Chlorophenazine-1-carboxylic acid, such as substituted 7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] [1, 4] benzoxazine-6-carboxylic acids, have shown potent antibacterial activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains. Additionally, certain derivatives exhibit promising antitumor activities, such as compound 7a, which shows curative activity against leukemia and may act as a prodrug modification for an antitumor agent (Hayakawa, Hiramitsu, & Tanaka, 1984); (Stevens et al., 1984).
Antitubercular Activity : Novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives show broad-spectrum antibacterial and antitubercular activities. The most potent compound in this group, 5f, exhibits excellent in vitro antitubercular activity against Mycobacterium tuberculosis (Cai et al., 2020).
Chemical Synthesis and Reactivity : The compound has been used in various chemical syntheses. For instance, a study demonstrates the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine, yielding excellent results under mild conditions (Bandgar & Pandit, 2003). Another study focuses on the reaction of piperazine-chloro-fluoro-quinolone carboxylic acid in water, producing antibiotics like ciprofloxacin and norfloxacin (Kalkote et al., 1996).
Structural and Spectroscopic Analysis : In a study involving 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, researchers analyzed its crystal structure and conducted density functional theory (DFT) calculations, which showed good agreement with experimental data. This kind of research is crucial for understanding the molecular structure and properties of related compounds (Alaşalvar et al., 2014).
Future Directions
properties
IUPAC Name |
7-chlorophenazine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)15-10-3-1-2-8(13(17)18)12(10)16-9/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNYZPGHEKKBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549575 | |
Record name | 7-Chlorophenazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorophenazine-1-carboxylic acid | |
CAS RN |
103942-92-3 | |
Record name | 7-Chloro-1-phenazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103942-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorophenazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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